molecular formula C16H13ClN4O3S B3908776 3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]

Cat. No. B3908776
M. Wt: 376.8 g/mol
InChI Key: QPKYMBCYMDMSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone] is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as "MPSH" and has been synthesized using various methods. MPSH has been found to have a mechanism of action that affects biochemical and physiological processes, leading to potential advantages and limitations for lab experiments. In

Mechanism of Action

MPSH has been found to have a mechanism of action that involves the inhibition of enzymes involved in various biochemical and physiological processes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. MPSH has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. These mechanisms of action may contribute to the antimicrobial and anticancer activity of MPSH.
Biochemical and Physiological Effects:
MPSH has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antimicrobial and anticancer activity. MPSH has also been found to reduce the levels of uric acid in the blood, which may have potential applications in the treatment of gout. Additionally, MPSH has been found to have anti-inflammatory activity, which may contribute to its potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

MPSH has several advantages and limitations for lab experiments. One advantage is its potential applications in the development of new antibiotics and anticancer drugs. Another advantage is its potential applications in the development of new materials, such as organic semiconductors. However, one limitation is that the mechanism of action of MPSH is not fully understood, which may make it difficult to optimize its use in lab experiments. Another limitation is that MPSH may have potential side effects, which may need to be further studied before it can be used in clinical applications.

Future Directions

There are several future directions for MPSH research. One direction is to further study its mechanism of action, which may lead to the development of more effective applications in scientific research. Another direction is to study its potential applications in the treatment of various diseases, such as gout and inflammatory diseases. Additionally, further studies may be needed to determine the potential side effects of MPSH and to optimize its use in lab experiments. Finally, MPSH may have potential applications in the development of new materials, which may lead to new technological advancements.

Scientific Research Applications

MPSH has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. MPSH has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, MPSH has been found to have potential applications in the development of new materials, such as organic semiconductors.

properties

IUPAC Name

2-(benzenesulfonyl)-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-11-15(19-18-13-7-5-6-12(17)10-13)16(22)21(20-11)25(23,24)14-8-3-2-4-9-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYMBCYMDMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)S(=O)(=O)C2=CC=CC=C2)N=NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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